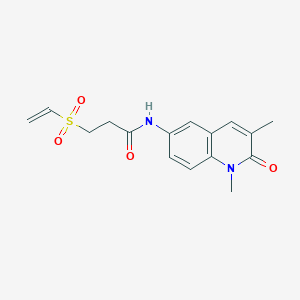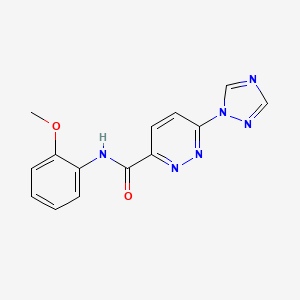
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a hydroxy-substituted alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. One common method includes the following steps:
Starting Materials: Azetidine, tert-butyl chloroformate, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity.
Procedure: The azetidine is first deprotonated by the base, followed by the addition of tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxy-substituted alkyl chain.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group, offering different reactivity and applications.
Uniqueness
Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in the synthesis of specialized compounds and in applications where precise structural features are required.
属性
IUPAC Name |
tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPPREIXYBFQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)
![4-amino-1-(2,2-difluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2729301.png)
![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)



![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)


![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2729316.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2729317.png)
![2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2729320.png)
